2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid
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Overview
Description
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yields and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for treating infections and cancer.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but lacks the propanoic acid moiety.
2-Aminobenzothiazole: Lacks both the methyl and propanoic acid groups.
Benzothiazole: The parent compound without any amino or methyl substitutions.
Uniqueness
2-Amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid is unique due to the presence of both the amino and propanoic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-6-13-9-3-2-7(5-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15) |
InChI Key |
YVMIZEGOMZLNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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